Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFUCHLBRWBKGN-QMIVOQANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457435 |

Source

|

| Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13350-45-3 |

Source

|

| Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside, a pivotal building block in carbohydrate chemistry. Thioglycosides are valued for their enhanced stability against enzymatic hydrolysis compared to their O-glycoside counterparts and their utility as versatile glycosyl donors in the synthesis of complex oligosaccharides and glycoconjugates.[1][2][3] This document, intended for researchers and professionals in drug development and chemical synthesis, delves into the mechanistic underpinnings of a reliable two-step, one-pot synthetic protocol starting from the readily available β-D-glucose pentaacetate. It offers a detailed, step-by-step experimental procedure, data characterization insights, and expert commentary on critical process parameters to ensure reproducible and high-yielding outcomes.

Introduction: The Significance of Thioglycosides

Carbohydrates are fundamental to a vast array of biological processes, including cell-cell recognition, immune response, and viral infection.[3][4] The chemical synthesis of complex glycans is essential for advancing our understanding of these processes and for developing novel therapeutics.[3] Within the synthetic chemist's toolkit, thioglycosides have emerged as exceptionally valuable intermediates.[5][6]

This compound is a key thioglycoside derivative for several reasons:

-

Glycosyl Donor: It serves as a stable yet activatable glycosyl donor, enabling the formation of new glycosidic bonds under specific conditions.[7]

-

Enzymatic Stability: The thioether linkage at the anomeric center is resistant to cleavage by O-glycosidases, making thioglycoside-containing molecules excellent probes for studying biological systems and potential metabolic inhibitors.[1][2][8]

-

Therapeutic Potential: Thioglycoside derivatives have been identified as inhibitors of sodium-dependent glucose transporters (SGLT1/SGLT2), highlighting their potential in the treatment of hyperglycemia-related diseases.[9]

This guide focuses on a robust and widely adopted synthetic route that leverages the principles of neighboring group participation to achieve high stereoselectivity for the desired β-anomer.

Mechanistic Pathway: From Pentaacetate to Thioglycoside

The synthesis proceeds through a two-step sequence, beginning with the conversion of β-D-glucose pentaacetate to an anomerically activated intermediate, followed by nucleophilic substitution with a sulfur-based nucleophile and subsequent methylation. The stereochemical outcome is precisely controlled by the participation of the acetyl group at the C-2 position.

Step 1: Formation of the α-Glycosyl Bromide

The synthesis begins with the anomeric activation of β-D-glucose pentaacetate. Treatment with hydrogen bromide (HBr) in an acidic medium, typically acetic acid, facilitates the substitution of the anomeric acetate for a bromide.

The mechanism involves:

-

Protonation: The exocyclic oxygen of the anomeric acetate is protonated, making it an excellent leaving group.

-

Formation of an Oxocarbenium Ion: The leaving group departs, and the lone pair on the ring oxygen participates to form a resonance-stabilized oxocarbenium ion intermediate.

-

Neighboring Group Participation: Crucially, the acetyl group at the C-2 position attacks the anomeric center, forming a cyclic acetoxonium ion intermediate. This intermediate shields the α-face of the pyranose ring.

-

Nucleophilic Attack: The bromide ion can now only attack from the opposite (β) face, leading to an inversion of configuration at C-1 and the exclusive formation of the 1,2-trans product, 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide.

Step 2: S-Glycosylation and Methylation

The α-glycosyl bromide is a potent electrophile. It is reacted with thiourea, which acts as the sulfur nucleophile.

-

SN2-type Displacement: Thiourea attacks the anomeric carbon, displacing the bromide from the α-face. This second inversion of stereochemistry at C-1 results in the formation of a β-isothiouronium salt. This step re-establishes the β-configuration at the anomeric center.

-

Hydrolysis: The isothiouronium salt is unstable and is readily hydrolyzed under basic or reductive conditions (e.g., using sodium metabisulfite) to yield the corresponding 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose.

-

In Situ S-Methylation: The highly nucleophilic thiolate anion is immediately methylated by adding an electrophilic methyl source, such as methyl iodide, to the reaction mixture. This traps the desired product, preventing the formation of disulfide byproducts.

The overall synthetic transformation is depicted below.

Detailed Experimental Protocol

This protocol describes a reliable one-pot procedure for converting the glycosyl bromide into the final methylated product.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Tetra-O-acetyl-α-D-glucopyranosyl bromide | C₁₄H₁₉BrO₉ | 411.20 | 10.0 g | 24.32 | 1.0 |

| Thiourea | CH₄N₂S | 76.12 | 2.22 g | 29.18 | 1.2 |

| Acetone (anhydrous) | C₃H₆O | 58.08 | 50 mL | - | - |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 10.07 g | 72.86 | 3.0 |

| Sodium Metabisulfite (Na₂S₂O₅) | Na₂S₂O₅ | 190.11 | 5.55 g | 29.18 | 1.2 |

| Water (deionized) | H₂O | 18.02 | 50 mL | - | - |

| Methyl Iodide (CH₃I) | CH₃I | 141.94 | 1.82 mL | 29.18 | 1.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | - |

| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | - | 50 mL | - | - |

| Brine (saturated NaCl aq.) | NaCl | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - |

Step-by-Step Procedure

The experimental workflow is a sequential process involving reaction setup, work-up, and purification.

-

Isothiouronium Salt Formation: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (10.0 g, 24.32 mmol) and thiourea (2.22 g, 29.18 mmol). Add 50 mL of anhydrous acetone.

-

Expert Insight: The use of anhydrous acetone is crucial to prevent premature hydrolysis of the highly reactive glycosyl bromide.

-

-

Reaction Monitoring: Heat the mixture to reflux and maintain for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 2:1 hexane/ethyl acetate eluent. The starting bromide (Rf ≈ 0.5) will be consumed as a new spot appears at the baseline (the salt).

-

Hydrolysis: Cool the reaction mixture to room temperature. In a separate beaker, dissolve potassium carbonate (10.07 g, 72.86 mmol) and sodium metabisulfite (5.55 g, 29.18 mmol) in 50 mL of deionized water. Add this aqueous solution to the reaction flask.

-

Thiol Formation: Stir the resulting biphasic mixture vigorously for 1 hour at room temperature. The isothiouronium salt will hydrolyze to form the intermediate thiolate.

-

S-Methylation: Add methyl iodide (1.82 mL, 29.18 mmol) dropwise to the mixture. Continue to stir vigorously for an additional 2 hours. Monitor the reaction by TLC (2:1 hexane/ethyl acetate) for the appearance of the product spot (Rf ≈ 0.4).

-

Work-up: Filter the mixture through a pad of celite to remove insoluble salts, washing with dichloromethane (DCM). Transfer the combined filtrate to a separatory funnel. Add more DCM (~100 mL) and water (~50 mL).

-

Extraction: Separate the organic layer. Wash the organic phase sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Causality Check: The bicarbonate wash is essential to neutralize any remaining acid and remove aqueous-soluble byproducts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from hot ethanol to yield the product as a white crystalline solid. Alternatively, for higher purity, silica gel flash chromatography can be performed using a hexane/ethyl acetate gradient.

Data Analysis and Characterization

An expected yield for this reaction is typically in the range of 80-90%.

-

Appearance: White crystalline solid.

-

Melting Point: Approximately 115-117 °C.[10]

-

¹H NMR (CDCl₃, 400 MHz): The spectrum should confirm the structure. Key signals include:

-

Anomeric Proton (H-1): A doublet around δ 4.5 ppm with a coupling constant (J) of ~10 Hz. This large J-value is characteristic of a trans-diaxial relationship between H-1 and H-2, confirming the β-configuration.

-

Acetyl Protons: Four singlets between δ 1.9-2.1 ppm, each integrating to 3H.

-

S-Methyl Protons: A singlet around δ 2.2 ppm, integrating to 3H.

-

-

¹³C NMR (CDCl₃, 100 MHz): Key signals include:

-

Anomeric Carbon (C-1): A signal around δ 85 ppm.

-

S-Methyl Carbon: A signal around δ 12 ppm.

-

Carbonyl Carbons: Four signals between δ 169-171 ppm.

-

-

Mass Spectrometry (ESI+): Expect to see a peak corresponding to the sodium adduct [M+Na]⁺.

Conclusion

The synthesis of this compound is a cornerstone reaction in carbohydrate chemistry. The protocol detailed herein is robust, high-yielding, and provides excellent stereocontrol, making it accessible for both academic research and industrial applications. By understanding the underlying mechanisms of neighboring group participation and nucleophilic substitution, researchers can effectively troubleshoot and optimize this synthesis for the production of a versatile and valuable chemical building block.[7][11]

References

- Demchenko, A. V. (2019). Triflic Acid-Mediated Synthesis of Thioglycosides. [Source not explicitly named, but content points to a research article or review on the topic].

-

Mukhopadhyay, B., Kartha, K. P. R., Russell, D. A., & Field, R. A. (2004). Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars. The Journal of Organic Chemistry, 69(22), 7758–7760. Available from: [Link]

-

Mukhopadhyay, B., et al. (2004). Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars. PubMed. Available from: [Link]

- Reddy, B. G., et al. (2010). One-pot synthesis of per-O-acetylated thioglycosides from unprotected reducing sugars.

-

Li, Z., et al. (2009). A Facile and Efficient Method for the One-Pot Synthesis of Per-O-acetylated Thioglycosides from Unprotected Sugars. Journal of Carbohydrate Chemistry, 28(8-9), 456-468. Available from: [Link]

- Li, J., & Wang, Y. (2004). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides.

-

Wu, H.-M., et al. (2008). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 13(1), 162-175. Available from: [Link]

-

Mondal, N., et al. (2016). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. Journal of Biological Chemistry, 291(36), 18839-18852. Available from: [Link]

-

Gáliková, J., et al. (2020). Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase-B. ACS Omega, 5(20), 11535-11543. Available from: [Link]

-

Williams, D. A., et al. (2021). Thioglycoside functionalization via chemoselective phosphine acceleration of a photocatalytic thiol–ene reaction. Chemical Science, 12(17), 6044-6050. Available from: [Link]

- ProQuest. (n.d.). New Methods for the Synthesis, Activation, and Application of Thioglycosides.

- Google Patents. (2006). Thioglycosides as pharmaceutically active agents. EP1854806A1.

-

Jacobsen, E. N., et al. (2016). Macrocyclic Bis-Thioureas Catalyze Stereospecific Glycosylation Reactions. Journal of the American Chemical Society, 138(40), 13111-13114. Available from: [Link]

-

Dube, D. H., et al. (2020). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. ACS Chemical Biology, 15(7), 1761-1774. Available from: [Link]

- ResearchGate. (2004).

- ResearchGate. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Request PDF.

- ChemicalBook. (n.d.).

-

Wang, Y., et al. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules, 27(18), 5961. Available from: [Link]

- Synthose. (n.d.). 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside-1,2,3,4,5,6-13C6. Synthose Inc.

-

Asgari, F., et al. (2021). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. Scientific Reports, 11, 14886. Available from: [Link]

- ResearchGate. (2021).

- ResearchGate. (n.d.). Synthesis of 2,3,4,6‐tetra‐O‐acetyl‐1‐thio‐β‐D‐glucopyranose (1). Scientific Diagram.

- ResearchGate. (2018). Efficient S-Acylation of Thiourea.

- Spectral Database for Organic Compounds (SDBS). (n.d.). methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside. AIST.

- ResearchGate. (2022).

-

PubChem. (n.d.). Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioglycoside functionalization via chemoselective phosphine acceleration of a photocatalytic thiol–ene reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Methods for the Synthesis, Activation, and Application of Thioglycosides - ProQuest [proquest.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP1854806A1 - Thioglycosides as pharmaceutically active agents - Google Patents [patents.google.com]

- 10. synthose.com [synthose.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Physical Properties of Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside

Introduction

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside is a pivotal reagent in the field of glycoscience. As a versatile thioglycoside, it primarily serves as a glycosyl donor in the synthesis of complex carbohydrates, glycoconjugates, and glycosylated pharmaceuticals.[1] Its structure, featuring acetyl protecting groups, confers enhanced stability and controlled reactivity, making it an indispensable tool for researchers.[1] The precise physical properties of this compound are not merely datasheet entries; they are critical indicators of purity, identity, and suitability for specific synthetic applications. This guide provides an in-depth analysis of these properties, grounded in established experimental protocols, to empower researchers in drug development and biochemistry to utilize this reagent with confidence and precision.

Chemical Identity and Structural Significance

A foundational understanding of the molecule's identity is paramount before assessing its physical characteristics.

-

Chemical Name: Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside

-

Synonyms: Methyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside[2], 1-(Methylthio)-1-deoxy-beta-D-glucopyranose tetraacetate[3]

The structure is defined by three key features that dictate its chemical behavior and physical properties:

-

The β-anomeric configuration: The stereochemistry at the anomeric carbon (C1) is crucial for its role in stereospecific glycosylation reactions.

-

The Thio-methyl (-SMe) group: This group at the anomeric position makes it an excellent glycosyl donor. It is stable to a wide range of reaction conditions used for deprotection of other protecting groups but can be readily "activated" under specific thiophilic conditions to promote glycosidic bond formation.

-

The Acetyl (-Ac) protecting groups: The four acetyl groups at positions 2, 3, 4, and 6 enhance the compound's stability and solubility in common organic solvents, while also preventing these hydroxyls from participating in unwanted side reactions.[1]

Core Physical Properties

The macroscopic and measurable properties of the compound serve as the first line of quality assessment.

| Property | Value | Significance |

| Appearance | White to off-white crystalline powder.[1] | A primary indicator of gross purity; deviations in color may suggest impurities or degradation. |

| Optical Rotation | [α]²⁰/D = -13° to -17° (c=1 in CHCl₃).[1] | A critical measure of stereochemical identity and purity, confirming the presence of the desired β-anomer. |

| Purity | ≥98% (by GC).[1][4] | Quantifies the percentage of the desired compound, ensuring reliability and reproducibility in experiments. |

| Storage | 2-8 °C.[1] | Essential for maintaining long-term stability and preventing degradation. |

In-Depth Analysis

-

Optical Rotation: This is arguably the most important physical constant for a chiral molecule like this. A specific rotation value outside the specified range of -13° to -17° is a strong indicator of either contamination with the corresponding α-anomer or other optically active impurities. The measurement conditions (concentration, solvent, temperature, and wavelength) are rigidly defined because optical rotation is sensitive to all these parameters.

-

Solubility: The specification for optical rotation measurement in chloroform (CHCl₃) inherently confirms its solubility in this solvent.[1] While comprehensive solubility data is not always published, related thioglycosides are known to be soluble in a range of organic solvents including dichloromethane (DCM), ethyl acetate (EtOAc), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[6] This solubility profile is essential for its application in various reaction systems.

Spectroscopic and Chromatographic Profile

Beyond basic physical properties, a detailed spectroscopic and chromatographic analysis is required for unambiguous structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. In the ¹H NMR spectrum, researchers should look for characteristic signals corresponding to the four distinct acetyl methyl groups (singlets, ~1.9-2.1 ppm), the thio-methyl group (singlet, ~2.2 ppm), and the anomeric proton. The anomeric proton (H-1) is particularly diagnostic; for the β-anomer, it typically appears as a doublet with a large coupling constant (J ≈ 10 Hz) due to its trans-diaxial relationship with H-2.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[7] Techniques like electrospray ionization (ESI) would show a prominent ion corresponding to the sodium adduct [M+Na]⁺.

-

Gas Chromatography (GC): As indicated by supplier specifications, GC is a standard method for assessing the purity of this compound.[1][4] Due to its volatility after acetylation, it can be analyzed directly to separate it from potential impurities or starting materials.

Experimental Protocols for Property Verification

To ensure the quality of the reagent, in-house verification is a critical step. The following protocols are self-validating systems for confirming the key physical properties.

Protocol 1: Determination of Specific Optical Rotation

-

Preparation: Accurately weigh approximately 100 mg of the compound and dissolve it in chloroform in a 10 mL volumetric flask. Ensure the substance is fully dissolved and the solution is brought to volume.

-

Instrumentation: Calibrate a polarimeter using a blank (pure chloroform).

-

Measurement: Fill a 1 dm sample cell with the prepared solution, ensuring no air bubbles are present. Record the observed rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where:

-

α is the observed rotation.

-

c is the concentration in g/mL (e.g., 0.01 g/mL for a 100 mg/10 mL solution).

-

l is the path length of the cell in decimeters (typically 1 dm).

-

-

Validation: The calculated value should fall within the expected range of -13° to -17°.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like ethyl acetate.

-

GC System: Use a GC equipped with a Flame Ionization Detector (FID) and a capillary column suitable for carbohydrate analysis (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5).

-

Method Parameters:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium or Hydrogen.

-

-

Analysis: Inject 1 µL of the sample. The resulting chromatogram should show a single major peak. Purity is calculated based on the area-percent of the main peak relative to the total area of all peaks.

Visualization of Characterization Workflow

The logical flow for the complete physical and chemical characterization of a newly acquired sample of Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside is illustrated below. This workflow ensures a comprehensive quality assessment before its use in critical applications.

Caption: Workflow for verifying the physical properties and purity of the reagent.

Storage, Handling, and Stability

Proper storage is crucial for maintaining the integrity of this valuable reagent.

-

Storage Conditions: The compound should be stored in a tightly sealed container at 2-8 °C.[1] This refrigerated condition minimizes the risk of degradation over time.

-

Handling: Use standard laboratory personal protective equipment (PPE), including gloves and safety glasses. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

-

Stability: The acetyl protecting groups provide considerable stability under standard laboratory conditions. However, the compound is sensitive to strong acids and bases, which can hydrolyze the acetyl groups and potentially cleave the thioglycosidic bond. It should be kept away from strong oxidizing agents.

Conclusion

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside is more than a structure on a page; it is a high-precision tool for chemical synthesis. Its physical properties—from its crystalline appearance and specific optical rotation to its chromatographic profile—are direct reflections of its quality and suitability for purpose. By understanding the significance behind these properties and employing rigorous verification protocols, researchers can ensure the reliability and reproducibility of their work, ultimately accelerating progress in the vital fields of drug discovery and glycobiology.

References

- Chem-Impex. (n.d.). Methyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside.

- Synthose Inc. (n.d.). 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside-1,2,3,4,5,6-13C6.

- PubChem. (n.d.). Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside.

- TCI Chemicals. (n.d.). Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside.

- Chem-Impex. (n.d.). Methyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside.

- Biosynth. (n.d.). Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside.

- Sigma-Aldrich. (n.d.). Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside.

- PubChem. (n.d.). Ethyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside.

- ChemicalBook. (n.d.). 2,3,4,6-tetra-o-acetyl-beta-d-glucopyranosyl isothiocyanate(14152-97-7) 1H NMR.

- Carbosynth. (n.d.). Methyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside - Data Sheet.

- TCI Chemicals. (n.d.). Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside (Japanese).

- Sigma-Aldrich. (n.d.). Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

- TCI Chemicals. (n.d.). Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside (EU).

- MedChemExpress. (n.d.). Methyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside.

- CymitQuimica. (n.d.). Methyl 2,3,4,6-tetra-o-acetyl-1-thio-β-d-glucopyranoside.

- PubChem. (n.d.). 4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside.

- Labscoop. (n.d.). Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside, 1G.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. dev.usbio.net [dev.usbio.net]

- 3. Methyl 2,3,4,6-tetra-o-acetyl-1-thio-β-d-glucopyranoside [cymitquimica.com]

- 4. Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside, 1G | Labscoop [labscoop.com]

- 5. chemimpex.com [chemimpex.com]

- 6. synthose.com [synthose.com]

- 7. Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | C15H22O10 | CID 2728821 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure elucidation of Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside

An In-depth Technical Guide to the Structure Elucidation of Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside

Authored by: A Senior Application Scientist

Foreword: The Role of Thioglycosides in Modern Glycoscience

This compound stands as a pivotal molecule in the field of glycobiology and synthetic carbohydrate chemistry. As a stable and versatile thioglycoside, it serves primarily as a glycosyl donor, a building block for the synthesis of complex oligosaccharides and glycoconjugates.[1][2] The sulfur linkage at the anomeric position provides stability against enzymatic degradation by glycosidases while allowing for controlled activation by thiophilic promoters, making it an indispensable tool for researchers.[3][4] This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, grounded in the principles of modern spectroscopic analysis. Our objective is to not only present the data but to explain the causal logic behind the interpretation, offering a self-validating framework for researchers in the field.

Synthesis: Accessing the Target Molecule

The synthesis of thioglycosides can be achieved through various routes. A common and efficient method involves the per-O-acetylation of an unprotected sugar, followed by the introduction of the anomeric thioalkyl group. This streamlined approach avoids complex protecting group manipulations and provides the target compound in high yield.[5]

Experimental Protocol: A Streamlined Synthesis

This protocol is adapted from established methods for the synthesis of acetylated thioglycosides.[5]

Step 1: Per-O-acetylation of D-Glucose

-

To a 100 mL round-bottom flask, add D-glucose (5.0 g, 27.8 mmol).

-

Add acetic anhydride (25 mL, 264 mmol) to the flask.

-

Add a catalytic amount of iodine (0.7 g, 2.8 mmol).

-

Stir the mixture at room temperature. The reaction is exothermic and the solids will dissolve to form a clear solution, which may turn dark. The reaction is typically complete within 30-60 minutes, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture containing the per-O-acetylated glucose anomers is used directly in the next step without workup.

Step 2: Thio-glycosylation

-

To the crude reaction mixture from Step 1, add methanethiol or a suitable precursor like dimethyl disulfide.

-

Continue stirring at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

Once the reaction is complete, dilute the mixture with dichloromethane (DCM, 100 mL) and wash sequentially with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to remove iodine, followed by a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white crystalline solid.[6]

The Spectroscopic Blueprint: A Multi-faceted Approach to Structure Confirmation

The definitive structure of a molecule is a mosaic, with each piece of evidence provided by different analytical techniques. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides an unambiguous confirmation of its constitution, configuration, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through a suite of 1D and 2D experiments, we can map the entire carbon-hydrogen framework.

Molecular Structure and Numbering Scheme

To facilitate the discussion of NMR data, the standard numbering scheme for the glucopyranoside ring is used.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The key diagnostic signal is the anomeric proton (H-1). Its chemical shift and coupling constant to H-2 are definitive for establishing the anomeric configuration. For a β-glucopyranoside, H-1 and H-2 are in a trans-diaxial relationship, resulting in a large coupling constant (J₁,₂), typically in the range of 8-10 Hz.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

|---|---|---|---|---|

| H-1 | ~4.55 | d | J₁,₂ = 10.0 | Anomeric proton, large J value confirms β-configuration (trans-diaxial H-1/H-2). |

| H-2 | ~4.99 | t | J₂,₁ = 10.0, J₂,₃ = 9.5 | Coupled to H-1 and H-3. |

| H-3 | ~5.18 | t | J₃,₂ = 9.5, J₃,₄ = 9.5 | Coupled to H-2 and H-4. |

| H-4 | ~5.08 | t | J₄,₃ = 9.5, J₄,₅ = 9.5 | Coupled to H-3 and H-5. |

| H-5 | ~3.75 | ddd | J₅,₄ = 9.5, J₅,₆a = 4.5, J₅,₆b = 2.5 | Coupled to H-4 and both H-6 protons. |

| H-6a | ~4.25 | dd | J₆a,₆b = 12.5, J₆a,₅ = 4.5 | Diastereotopic proton at C-6. |

| H-6b | ~4.15 | dd | J₆b,₆a = 12.5, J₆b,₅ = 2.5 | Diastereotopic proton at C-6. |

| S-CH₃ | ~2.19 | s | - | Singlet for the thiomethyl group. |

| OAc-CH₃ | ~2.09, 2.03, 2.01, 1.99 | 4 x s | - | Four singlets for the four acetyl methyl groups. |

Note: The exact chemical shifts can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The molecular formula C₁₅H₂₂O₉S predicts 15 distinct carbon signals, which are observed experimentally.[1] The chemical shift of the anomeric carbon (C-1) is particularly informative.

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |

|---|---|---|

| C-1 | ~84.5 | Anomeric carbon, shifted upfield due to the sulfur atom. |

| C-3 | ~73.8 | Ring carbon. |

| C-5 | ~75.9 | Ring carbon. |

| C-2 | ~70.2 | Ring carbon. |

| C-4 | ~68.3 | Ring carbon. |

| C-6 | ~62.1 | Primary carbon of the pyranose ring. |

| S-CH₃ | ~11.5 | Thiomethyl carbon. |

| OAc (C=O) | ~170.6, 170.2, 169.4, 169.3 | Four carbonyl carbons of the acetyl groups. |

| OAc (CH₃) | ~20.7, 20.6, 20.5 | Four methyl carbons of the acetyl groups (may overlap). |

2D NMR: Unraveling the Connections

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the pieces.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Starting with the well-defined anomeric proton signal (H-1), one can "walk" around the pyranose ring. H-1 will show a cross-peak only with H-2, H-2 with H-1 and H-3, H-3 with H-2 and H-4, and so on, confirming the complete spin system from H-1 to H-6.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to. For instance, the proton signal at ~4.55 ppm (H-1) will show a correlation to the carbon signal at ~84.5 ppm (C-1). This allows for the direct and unambiguous assignment of all protonated carbons (C-1 to C-6 and the S-CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final layer of proof by showing correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations include:

-

From the anomeric proton (H-1) to the thiomethyl carbon (S-CH₃), confirming the S-glycosidic linkage.

-

From the ring protons (e.g., H-2, H-3, H-4, H-6) to the carbonyl carbons of their respective acetyl groups, confirming the location of the O-acetylation.

-

From the methyl protons of the acetyl groups to their corresponding carbonyl carbons.

-

Mass Spectrometry (MS): Confirming Molecular Formula

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula.

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

-

Expected Ion: The molecular formula is C₁₅H₂₂O₉S, with a molecular weight of 378.39 g/mol .[1] In positive ion mode ESI-MS, the compound is typically observed as a sodium adduct.

-

[M+Na]⁺ Calculated: 378.0988 + 22.9898 = 401.0886 m/z

-

[M+H]⁺ Calculated: 378.0988 + 1.0078 = 379.1066 m/z

-

-

Fragmentation Analysis: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) experiments would show characteristic losses of acetyl groups (CH₂=C=O, 42 Da) and the thiomethyl group (•SCH₃, 47 Da), further corroborating the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2950-3000 | C-H stretch | Aliphatic C-H |

| ~1750 | C=O stretch | Ester (Acetyl) Carbonyl |

| ~1220 | C-O stretch | Ester (Acetyl) C-O |

| ~1050 | C-O stretch | Pyranose ring C-O |

The most prominent and diagnostic peak is the very strong absorption around 1750 cm⁻¹, which is characteristic of the carbonyl stretch of the four ester (acetyl) groups. The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the complete acetylation of the hydroxyl groups.

Conclusion: A Convergent and Self-Validating Structural Proof

The structure of this compound is unequivocally confirmed by the convergence of evidence from multiple spectroscopic techniques. Mass spectrometry establishes the correct molecular formula. IR spectroscopy confirms the presence of the key acetyl functional groups and the absence of free hydroxyls. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the complete atomic connectivity and stereochemistry. The large coupling constant of the anomeric proton (J₁,₂ ≈ 10 Hz) is definitive proof of the β-configuration, and HMBC correlations lock in the placement of the thiomethyl and acetyl groups. This systematic and multi-faceted approach represents a robust and self-validating protocol for the structural characterization of complex carbohydrates and their derivatives.

References

-

PubChem. (n.d.). Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

-

Dulin, M. L., Noecker, L. A., Kassel, W. S., & Giuliano, R. M. (2003). An Unusual Course of Thioglycoside Activation With Bromine: Synthesis and Crystal Structure of 4-O-acetyl-2-bromo-2,3,6-trideoxy-3-C-methyl-3-trifluroacetamido-alpha-L-altropyranosyl Bromide. Carbohydrate Research, 338(10), 1121-1125. Retrieved from [Link]

-

Wu, T.-S., & Wu, P.-L. (2001). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 6(12), 979-987. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetylated thioglycosides of substituted methoxy-1,4-naphthoquinones. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside. Retrieved from [Link]

-

Organic Syntheses. (2016). Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. Retrieved from [Link]

-

Mukhopadhyay, B., Kartha, K. P. R., Russell, D. A., & Field, R. A. (2004). Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars. The Journal of Organic Chemistry, 69(22), 7758–7760. Retrieved from [Link]

-

University of Alberta. (n.d.). methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside. Department of Chemistry. Retrieved from [Link]

-

Demchenko, A. V., & Wolfert, M. A. (2018). Activation of Thioglycosides with Copper(II) Bromide. Molecules, 23(7), 1779. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An unusual course of thioglycoside activation with bromine: synthesis and crystal structure of 4-O-acetyl-2-bromo-2,3,6-trideoxy-3-C-methyl-3-trifluroacetamido-alpha-L-altropyranosyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synthose.com [synthose.com]

A Technical Guide to Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside: Properties, Synthesis, and Applications in Modern Glycochemistry

Executive Summary: This guide provides an in-depth analysis of Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside, a pivotal thioglycoside donor in synthetic carbohydrate chemistry. We will explore its fundamental physicochemical properties, including its precise molecular weight, outline a standard synthetic pathway with mechanistic insights, and detail its critical applications in research and pharmaceutical development. The document includes step-by-step experimental protocols and visual diagrams to offer a comprehensive resource for researchers, chemists, and professionals in drug discovery.

Introduction and Significance

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside is a highly versatile and valuable building block in the field of glycochemistry.[1][2] As a protected thioglycoside, it functions primarily as a glycosyl donor, a molecule that provides the sugar moiety in the formation of glycosidic bonds.[1][3] Its structure features acetyl protecting groups on the hydroxyls of the glucose core, which enhance its stability and solubility in organic solvents, while the anomeric methylthio group serves as a "handle" that can be selectively activated for glycosylation reactions.

The strategic importance of this compound lies in its balance of stability and reactivity. It is stable enough for purification and handling, yet can be readily activated under specific conditions to form complex oligosaccharides and glycoconjugates.[1] This capability is fundamental to numerous areas of research, including the synthesis of glycosylated drugs to improve their pharmacokinetic profiles, the study of carbohydrate-protein interactions that govern countless biological processes, and the development of novel diagnostic tools.[1][4]

Physicochemical and Structural Properties

A precise understanding of the compound's properties is essential for its effective use in a laboratory setting. The key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Weight | 378.39 g/mol | |

| Molecular Formula | C₁₅H₂₂O₉S | |

| CAS Number | 13350-45-3 | |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥98% (GC) | |

| Optical Rotation | [α]20/D = -13 to -17° (c=1 in CHCl₃) | |

| Storage Conditions | 2-8 °C, protect from moisture | , |

Chemical Structure Visualization

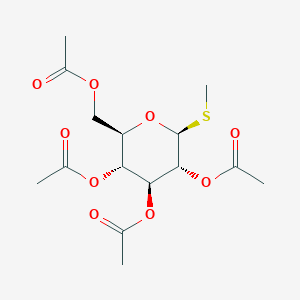

The structure below illustrates the β-anomeric configuration at C1, the methylthio group, and the four acetyl protecting groups at positions C2, C3, C4, and C6.

Caption: 2D structure of the title compound.

Synthesis and Mechanistic Considerations

The synthesis of thioglycosides like Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside typically proceeds from a fully acetylated glucose derivative. A common and efficient method involves the reaction of β-D-glucose pentaacetate with a thiol under Lewis acid catalysis.

Causality Behind Experimental Choices:

-

Starting Material: β-D-glucose pentaacetate is used because all hydroxyl groups are protected, preventing side reactions. The acetyl group at C2 provides crucial neighboring group participation, which directs the incoming nucleophile (the thiol) to the β-face of the anomeric carbon, thus ensuring high stereoselectivity for the desired β-anomer.

-

Lewis Acid Catalyst: A catalyst like boron trifluoride etherate (BF₃·OEt₂) is employed to activate the anomeric position, making the C1 carbon more electrophilic and susceptible to nucleophilic attack by the thiol.

-

Thiol Source: Methanethiol or a suitable precursor is used as the sulfur nucleophile to introduce the methylthio group.

-

Inert Atmosphere: The reaction is run under an inert atmosphere (e.g., argon or nitrogen) to prevent the deactivation of the Lewis acid catalyst by atmospheric moisture.

Caption: General workflow for the synthesis of the title compound.

Core Applications in Drug Development and Research

The primary utility of this compound is its role as a glycosyl donor in what is known as thioglycoside-mediated glycosylation.

Mechanism of Action as a Glycosyl Donor

The methylthio group at the anomeric position is a "soft" leaving group. It can be selectively activated by "soft" electrophilic promoters, such as N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH), or by dimethyl(methylthio)sulfonium triflate (DMTST).

-

Activation: The promoter coordinates to the sulfur atom of the thioglycoside.

-

Leaving Group Departure: This coordination facilitates the departure of the methylthio group. The neighboring C2-acetyl group participates to form a stable, bicyclic oxocarbenium ion intermediate. This participation shields the α-face of the molecule.

-

Nucleophilic Attack: A glycosyl acceptor (an alcohol, R-OH) then attacks the anomeric carbon (C1) from the opposite, unhindered β-face.

-

Glycosidic Bond Formation: This results in the formation of a new β-glycosidic bond, creating a more complex glycoconjugate.

Caption: The role of the thioglycoside as a glycosyl donor.

This methodology is crucial for:

-

Pharmaceutical Synthesis: Many antibiotics, anti-cancer agents, and antiviral drugs are glycosides. Their efficacy, solubility, and metabolic stability are often dictated by the attached sugar moieties. This compound provides a reliable way to install a glucose unit onto a drug scaffold.[1]

-

Probing Biological Systems: Synthesizing complex oligosaccharides allows researchers to study carbohydrate-mediated recognition events, such as viral/bacterial adhesion to host cells or immune cell signaling, providing targets for new therapeutic interventions.

Experimental Protocol: A Self-Validating Glycosylation Reaction

This protocol describes a representative glycosylation reaction using Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside as the donor and a simple alcohol (e.g., cyclohexylmethanol) as the acceptor.

Materials:

-

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside (Donor, 1.0 eq)

-

Cyclohexylmethanol (Acceptor, 1.2 eq)

-

N-Iodosuccinimide (NIS) (Promoter, 1.3 eq)

-

Trifluoromethanesulfonic acid (TfOH) (Catalyst, 0.1 eq, as a dilute solution in DCM)

-

Activated 4 Å Molecular Sieves

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

-

TLC plates, Silica Gel for column chromatography

Methodology:

-

Preparation (Self-Validation Start):

-

Flame-dry a round-bottom flask containing a stir bar and activated 4 Å molecular sieves under high vacuum and allow it to cool under an argon atmosphere.

-

Rationale: Rigorous exclusion of water is paramount, as water can act as a competing glycosyl acceptor and deactivate the promoter.

-

-

Reaction Setup:

-

Dissolve the thioglycoside donor (1.0 eq) and the cyclohexylmethanol acceptor (1.2 eq) in anhydrous DCM and add to the prepared flask.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

-

Rationale: Pre-mixing with sieves ensures a dry environment. Cooling prevents degradation of the promoter and improves reaction selectivity.

-

-

Initiation and Reaction:

-

Add NIS (1.3 eq) to the cold solution in one portion.

-

Add the TfOH solution (0.1 eq) dropwise via syringe. The solution typically turns a dark brown/red color.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The spot corresponding to the donor should be consumed over 15-30 minutes.

-

Rationale: NIS is the primary activator, and catalytic TfOH accelerates the reaction. TLC is the validation step to confirm reaction completion.

-

-

Quenching and Workup:

-

Once the reaction is complete by TLC, quench by adding saturated aqueous NaHCO₃.

-

Remove the flask from the cooling bath and allow it to warm to room temperature.

-

Filter the mixture through celite to remove sieves and solids.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), saturated aqueous NaHCO₃, and brine.

-

Rationale: Quenching neutralizes the acid catalyst. The thiosulfate wash is a critical step to remove iodine, which can interfere with subsequent steps and analysis.

-

-

Purification and Final Validation:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil/solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine fractions containing the pure product (identified by TLC).

-

Final Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass and spectral patterns provide definitive proof of a successful synthesis.

-

Handling, Storage, and Safety

-

Storage: The compound should be stored in a tightly sealed container at 2-8 °C.[1] It is sensitive to moisture and should be handled under dry conditions.

-

Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for complete hazard information.

Conclusion

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside is more than just a chemical with a molecular weight of 378.39 g/mol ; it is a cornerstone of modern synthetic glycochemistry. Its well-defined properties, reliable synthesis, and predictable reactivity make it an indispensable tool for constructing the complex carbohydrate structures that are vital to drug discovery and the fundamental understanding of biology. The protocols and mechanistic insights provided herein serve as a guide for its effective and strategic application in the laboratory.

References

-

Methyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside , Chem-Impex, [Link]

-

Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside , PubChem, National Center for Biotechnology Information, [Link]

-

Methyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside , SJZ Chem-Pharm, [Link]

-

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside , MySkinRecipes, [Link]

-

A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study , MDPI, [Link]

Sources

A Researcher's Guide to Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside: Sourcing, Application, and Quality Control

In the intricate field of glycoscience, the strategic selection of building blocks is paramount to the successful synthesis of complex carbohydrates and glycoconjugates. Among the diverse arsenal of glycosyl donors, thioglycosides stand out for their stability and versatile reactivity. This guide provides an in-depth technical overview of a key thioglycoside, Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside, tailored for researchers, scientists, and drug development professionals. We will explore its commercial availability, delve into the mechanistic principles of its activation, provide a detailed experimental protocol for its use, and discuss essential quality control measures.

Commercial Sourcing: A Comparative Overview

The accessibility of high-quality starting materials is the foundation of any successful synthetic campaign. Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside is available from several reputable chemical suppliers. The choice of supplier often depends on factors such as purity, available quantities, cost, and the level of accompanying technical documentation. Below is a comparative table of offerings from prominent suppliers.

| Supplier | Product Number | Purity | Appearance | Storage |

| Chem-Impex | 02237 | ≥ 98% (GC) | White to off-white crystalline powder | 2-8 °C[1] |

| TCI Chemicals | M1682 | >98.0%(GC) | White to Almost white powder to crystal | 2-8°C |

| Sigma-Aldrich | Discontinued | ≥95% | Powder | 2-8°C |

| SJZ Chem-Pharm | Not specified | Not specified | Not specified | Not specified |

Note: Product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

The Role and Activation of a Versatile Glycosyl Donor

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside serves as a versatile glycosyl donor in the synthesis of a wide array of S-linked and O-linked glycosides. Its utility stems from the stability of the anomeric thioether, which can be selectively activated under specific conditions to generate a reactive glycosyl cation or its equivalent. This allows for the formation of a glycosidic bond with a suitable acceptor alcohol.

The activation of thioglycosides is a well-studied area of carbohydrate chemistry, with numerous methods developed to suit different synthetic strategies.[2] The general principle involves the conversion of the anomeric sulfur into a better leaving group. This is typically achieved through the use of a thiophilic promoter.

Mechanism of Activation

The activation process generally proceeds through the following key steps, as illustrated in the diagram below:

-

Coordination of the Promoter: A thiophilic promoter, often a source of a halonium ion (e.g., from N-iodosuccinimide, NIS) or a soft metal cation, coordinates to the anomeric sulfur atom of the thioglycoside.

-

Formation of a Reactive Intermediate: This coordination makes the thioether a better leaving group. The departure of the leaving group is often assisted by neighboring group participation from the C2-acetyl group, leading to the formation of a stabilized oxocarbenium ion or a more transient glycosyl triflate.

-

Nucleophilic Attack: The glycosyl acceptor, typically an alcohol, then attacks the anomeric center of the reactive intermediate. The stereochemical outcome of this step is influenced by factors such as the nature of the promoter, the solvent, and the protecting groups on the donor and acceptor.

-

Product Formation: Following the nucleophilic attack, the desired glycosidic bond is formed.

Caption: Generalized workflow for thioglycoside activation and glycosylation.

A variety of promoters can be employed for the activation of thioglycosides, including:

-

Halonium Ion Promoters: N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like triflic acid (TfOH) is a widely used system.

-

Methyltriflate (MeOTf): This powerful alkylating agent can activate the anomeric sulfur, leading to the formation of a highly reactive glycosyl triflate.

-

Metal Triflates: Salts such as silver triflate (AgOTf) or copper(II) triflate (Cu(OTf)₂) are effective thiophilic Lewis acids.

The choice of promoter system is critical and depends on the reactivity of both the glycosyl donor and acceptor, as well as the desired stereochemical outcome.

Experimental Protocol: Synthesis of an S-linked Glycoside

This section provides a detailed, step-by-step protocol for a typical glycosylation reaction using Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside as the donor. This protocol is intended as a general guideline and may require optimization for specific substrates.

Materials and Reagents

-

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside (Donor)

-

Glycosyl Acceptor (e.g., a protected alcohol)

-

N-Iodosuccinimide (NIS)

-

Triflic acid (TfOH) solution (e.g., 0.1 M in dichloromethane)

-

Anhydrous Dichloromethane (DCM)

-

Activated 4 Å Molecular Sieves

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates and appropriate solvent system

Reaction Procedure

Caption: Step-by-step workflow for a typical glycosylation reaction.

-

Preparation: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside (1.0 equivalent) and the glycosyl acceptor (1.2 equivalents). Dissolve the solids in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the reaction mixture to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

-

Addition of NIS: Once the desired temperature is reached, add N-iodosuccinimide (1.5 equivalents) to the stirred solution.

-

Initiation with TfOH: Slowly add a solution of triflic acid (0.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.

-

Aqueous Work-up: Dilute the mixture with dichloromethane and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired glycoside.

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside is crucial for obtaining reproducible results in glycosylation reactions. Several analytical techniques can be employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and assessing the purity of the compound. The chemical shifts and coupling constants of the anomeric proton and other key signals provide definitive structural information.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

-

Gas Chromatography (GC): As indicated by several suppliers, GC is a common method for determining the purity of this relatively volatile derivative.

-

Optical Rotation: The specific rotation is a characteristic physical property that can be used as a measure of enantiomeric purity.

-

Melting Point: A sharp melting point range is indicative of high purity for crystalline solids.

It is recommended to perform at least ¹H NMR and mass spectrometry on any newly acquired batch of the reagent to verify its identity and purity before use in critical synthetic steps.

Safety and Handling

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. According to the Safety Data Sheet (SDS), this compound is not considered hazardous under the US OSHA Hazard Communication Standard.[3] However, it is good laboratory practice to avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place, as recommended by the suppliers (typically 2-8 °C).[1]

Conclusion

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside is a valuable and versatile building block in modern carbohydrate chemistry. Its stability, coupled with the wide range of available activation methods, makes it a reliable glycosyl donor for the synthesis of complex glycans and glycoconjugates. By understanding the principles of its activation, employing robust experimental protocols, and ensuring the quality of the starting material, researchers can effectively leverage this reagent to advance their synthetic goals in drug discovery and glycobiology.

References

- Demchenko, A. V. (2008). Activation of thioglycosides under mild alkylation conditions. Beilstein Journal of Organic Chemistry, 4, 13.

-

SJZ Chem-Pharm Co., Ltd. (n.d.). Methyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside. Retrieved from [Link]

Sources

Preserving the Thio-Linkage: A Technical Guide to the Stability and Storage of Thioglycosides

Foreword: The Resilient yet Vulnerable Nature of Thioglycosides

In the landscape of glycoscience, thioglycosides stand out for their unique combination of stability and reactivity. Their thioether linkage, replacing the more common oxygen of O-glycosides, grants them remarkable resistance to enzymatic hydrolysis, making them invaluable tools as glycosidase inhibitors and stable mimetics of natural glycans.[1] However, this robustness in a biological context belies a vulnerability to chemical degradation that researchers, scientists, and drug development professionals must understand and mitigate to ensure the integrity of their work. This guide provides an in-depth exploration of the core principles governing the stability of thioglycosides and offers field-proven insights into their optimal storage and handling. We will move beyond simple procedural lists to dissect the causality behind degradation pathways and establish self-validating protocols for maintaining the chemical fidelity of these essential molecules.

I. The Chemical Stability Profile of Thioglycosides: A Balancing Act

Thioglycosides are generally regarded as stable compounds, a characteristic that makes them popular as glycosyl donors in complex oligosaccharide synthesis.[2][3] Their stability allows them to withstand a wide array of reaction conditions necessary for protecting group manipulations.[2] However, the sulfur atom at the anomeric position, while conferring enzymatic resistance, is also the focal point of their primary degradation pathways: hydrolysis and oxidation.

Hydrolytic Degradation: The Achilles' Heel in Aqueous Environments

While significantly more stable against hydrolysis than their O-glycoside counterparts, the thioether bond is not entirely immune, particularly under non-physiological pH conditions.

Acid-Catalyzed Hydrolysis: In acidic environments, the sulfur atom can be protonated, forming a sulfonium ion. This intermediate is a better leaving group than the neutral thiol, facilitating nucleophilic attack by water to yield a hemiacetal and the corresponding thiol. While thioglycosides are generally stable under acidic conditions, prolonged exposure or harsh acidic treatment can lead to cleavage.[4]

Base-Catalyzed Hydrolysis: In strongly basic solutions, the thiol can be deprotonated to a thiolate. While less common, under certain conditions, this can influence the stability and reactivity of the molecule.

It is crucial to note that under typical storage and handling conditions (neutral pH), hydrolytic degradation is generally slow. However, for aqueous formulations or during long-term storage of materials that may have adsorbed moisture, hydrolysis remains a potential degradation route.

Oxidative Degradation: The Ever-Present Threat of Atmospheric Oxygen

The sulfur atom in a thioglycoside is susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones. This represents a significant alteration of the molecule's chemical identity and can dramatically impact its biological activity and reactivity.

-

Mechanism of Oxidation: The lone pair of electrons on the sulfur atom can be attacked by oxidizing agents. Common laboratory oxidants, and more pertinently, atmospheric oxygen over long-term storage, can initiate this process. The reaction proceeds in a stepwise manner:

-

Thioglycoside to Sulfoxide: The initial oxidation converts the thioether to a sulfoxide. This introduces a chiral center at the sulfur atom, potentially leading to diastereomeric mixtures.

-

Sulfoxide to Sulfone: Further oxidation of the sulfoxide yields a sulfone.

-

The presence of trace metals can catalyze this oxidation. Therefore, the purity of the thioglycoside and the storage container's inertness are critical factors.

II. Strategic Storage and Handling: A Proactive Approach to Preservation

Based on the inherent chemical vulnerabilities of thioglycosides, a comprehensive storage and handling strategy is paramount. The following recommendations are designed to minimize degradation and preserve the integrity of these valuable compounds.

Optimal Storage Conditions

The primary goal of proper storage is to mitigate the environmental factors that accelerate hydrolysis and oxidation.

| Factor | Risk | Recommended Control Measures | Rationale |

| Temperature | Increased reaction rates for hydrolysis and oxidation | Long-term: -20°C to -80°C.[5] Short-term: 2-8°C. | Lowering the temperature significantly reduces the kinetic energy of molecules, thereby slowing down degradation reactions. |

| Atmosphere | Oxidation of the sulfur atom by atmospheric oxygen | Store under an inert atmosphere (e.g., argon or nitrogen). | Replacing oxygen with an inert gas eliminates the primary oxidizing agent. |

| Humidity | Promotes hydrolysis of the glycosidic bond | Store in a desiccated environment (e.g., in a desiccator with a drying agent). Use tightly sealed containers.[6][7] | Minimizing moisture prevents the accumulation of water molecules that can act as nucleophiles in hydrolytic reactions. |

| Light | Photolytic cleavage of the C-S bond or promotion of oxidation | Store in amber vials or protect from light by other means (e.g., wrapping in aluminum foil).[8] | Light, particularly UV radiation, can provide the energy to initiate radical reactions or directly cleave chemical bonds. |

| Purity | Trace impurities (e.g., acids, bases, metal ions) can catalyze degradation | Use high-purity, well-characterized thioglycosides. Store in inert containers (e.g., glass). | Catalysts can significantly accelerate degradation even at low concentrations. |

Handling Best Practices

Proper handling procedures are as critical as storage conditions to prevent contamination and degradation.

-

Inert Atmosphere Handling: For highly sensitive or long-term stored thioglycosides, handling in a glove box or under a stream of inert gas is recommended.

-

Aliquotting: For frequently used materials, it is advisable to aliquot the bulk sample into smaller, single-use vials. This minimizes the exposure of the entire stock to atmospheric conditions and freeze-thaw cycles.

-

Solvent Purity: When preparing solutions, use high-purity, dry solvents to avoid introducing water or other reactive impurities.

III. Visualizing Degradation: Pathways and Workflows

To better understand the chemical transformations that thioglycosides can undergo and the experimental approach to studying them, the following diagrams provide a visual representation.

IV. Assessing Stability: A Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[5] This protocol outlines a systematic approach to stress testing thioglycosides.

Objective

To evaluate the stability of a thioglycoside under various stress conditions and to identify its major degradation products.

Materials and Equipment

-

Thioglycoside sample

-

HPLC-grade solvents (e.g., water, acetonitrile, methanol)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

HPLC system with UV or MS detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Experimental Workflow

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a stock solution of the thioglycoside in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Place a sample of the solid thioglycoside and a sample of the stock solution in an oven at a high temperature (e.g., 80°C).

-

Photostability: Expose the solid thioglycoside and the stock solution to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9] A control sample should be wrapped in aluminum foil to exclude light.

-

-

Time-Point Sampling: Withdraw aliquots from each stressed sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent thioglycoside from all its degradation products.

-

Data Evaluation: Quantify the amount of the parent thioglycoside remaining and the amount of each degradation product formed at each time point. This data can be used to determine the degradation rate under each condition.

V. Conclusion: A Commitment to Chemical Integrity

The utility of thioglycosides in research and development is intrinsically linked to their chemical integrity. While inherently more stable than their O-glycoside cousins, they are not impervious to degradation. A thorough understanding of their primary degradation pathways—hydrolysis and oxidation—is the foundation for developing effective preservation strategies. By implementing the recommended storage and handling protocols, researchers can significantly mitigate the risks of chemical degradation, ensuring the reliability and reproducibility of their results. The self-validating nature of these protocols, grounded in the principles of chemical kinetics and proactive risk management, empowers scientists to preserve the thio-linkage and, with it, the potential of their scientific endeavors.

VI. References

-

Faraz Oil. Sulfur Storage & Handling Tips | Safety Guide. Accessed January 12, 2026. [Link]

-

Petro Arkan. Granular sulfur storage + 5 methods of storing. Published August 16, 2024. Accessed January 12, 2026. [Link]

-

Sulphur Development Institute of Canada. Sulphur Storage. Published November 4, 2003. Accessed January 12, 2026. [Link]

-

ESPI Metals. Sulfur Safety Data Sheet. Accessed January 12, 2026. [Link]

-

Lian, G., Zhang, X., & Yu, B. (2015). Thioglycosides in Carbohydrate research. Carbohydrate Research, 403, 13-22. [Link]

-

van der Vorm, S., Hansen, T., van Hengst, J. A. C., Overkleeft, H. S., & Codée, J. D. C. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7543-7611. [Link]

-

Spyroudis, S. (1976). Quantitative hydrolysis of thioglycosides. Analytical Biochemistry, 71(1), 318-321. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

-

Wang, Z., et al. (2020). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. bioRxiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. teck.com [teck.com]

- 4. A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Sulfur Storage & Handling Tips | Safety Guide [farazoil.com]

- 7. petroarkan.com [petroarkan.com]

- 8. Sulfur - ESPI Metals [espimetals.com]

- 9. ifif.org [ifif.org]

The Chemist's Swiss Army Knife: A Technical Guide to Thioglycosides in Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of the Thio-Linkage

In the intricate world of carbohydrate chemistry, where the stereoselective construction of glycosidic bonds remains a formidable challenge, thioglycosides have emerged as exceptionally versatile and indispensable tools.[1][2] Their remarkable stability to a wide range of reaction conditions, coupled with the diverse array of methods for their activation, has cemented their status as one of the most popular classes of glycosyl donors for the synthesis of complex oligosaccharides and glycoconjugates.[3][4][5] This guide will provide an in-depth exploration of the core principles of thioglycoside chemistry, from their synthesis and activation to their strategic application in modern glycoscience and drug discovery. We will delve into the mechanistic nuances that govern their reactivity and stereoselectivity, offering field-proven insights to empower researchers in this dynamic area.

I. The Foundation: Synthesis of Thioglycosides

The journey into the utility of thioglycosides begins with their efficient and stereocontrolled synthesis. A variety of robust methods have been developed, each with its own set of advantages and substrate scope. The choice of synthetic route is often dictated by the desired anomeric configuration, the nature of the protecting groups on the carbohydrate scaffold, and the desired thiol aglycon.

Lewis and Brønsted Acid-Mediated Thioglycosylation

One of the most common and well-established methods for synthesizing thioglycosides involves the reaction of a per-acetylated or per-benzoylated sugar with a thiol in the presence of a Lewis or Brønsted acid promoter.[6][7]

Causality Behind the Choice: The use of acetyl or benzoyl groups at the C-2 position is a strategic choice to direct the formation of the 1,2-trans-thioglycoside. This occurs through a mechanism involving neighboring group participation, where the ester carbonyl oxygen attacks the anomeric center to form a stable dioxolanium ion intermediate. Subsequent attack by the thiol from the opposite face leads to the exclusive formation of the 1,2-trans product.

A Self-Validating Protocol: The stereochemical outcome of this reaction is inherently self-validating. The presence of a participating group at C-2 ensures a high degree of stereocontrol, and the anomeric configuration of the product can be readily confirmed by NMR spectroscopy, specifically by the coupling constant between the anomeric proton (H-1) and the proton at C-2 (H-2).

Experimental Protocol: Triflic Acid-Mediated Synthesis of an Ethyl Thioglycoside [6][7]

-